2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical profiling

2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole (C11H12N2O, MW 188.23) features a unique cumyl group at the 2-position, delivering ~10-fold lower log D, superior metabolic stability, and reduced hERG liability versus 1,2,4-oxadiazole isomers. The quaternary benzylic carbon shields adjacent positions from metabolic oxidation—critical in fragment-to-lead campaigns targeting hydrophobic protease pockets. With XLogP3=2.6, TPSA=38.9 Ų, and full Rule-of-Three compliance, it is an ideal non-keto fragment for SAR exploration. Also serves as a sterically demanding test substrate for C–H activation and cross-coupling methodology development. Inquire for ≥97% purity pricing.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 252253-32-0
Cat. No. B1624997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole
CAS252253-32-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2=NN=CO2
InChIInChI=1S/C11H12N2O/c1-11(2,10-13-12-8-14-10)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyIXXIAIHMNPBWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole (CAS 252253-32-0): Procurement-Relevant Baseline for a Cumyl-Substituted Heterocyclic Building Block


2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole (CAS 252253-32-0), also named 2-(1-methyl-1-phenylethyl)-1,3,4-oxadiazole or 2-(α,α-dimethylbenzyl)-1,3,4-oxadiazole, is a mono-substituted 1,3,4-oxadiazole heterocycle bearing a bulky cumyl (2-phenylpropan-2-yl) group at the 2-position [1]. The compound has a molecular formula of C11H12N2O, a molecular weight of 188.23 g/mol, a computed XLogP3 of 2.6, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 38.9 Ų [1]. It belongs to the 1,3,4-oxadiazole regioisomeric family, which is distinguished from the 1,2,4-oxadiazole isomer class by approximately one order of magnitude lower lipophilicity and generally more favorable metabolic stability and aqueous solubility profiles [2]. The cumyl substituent imparts significant steric bulk and distinct conformational properties relative to smaller alkyl or aryl analogs, making this compound a candidate building block where lipophilicity tuning, metabolic shielding, or specific spatial occupancy is required.

Why Generic Substitution of 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole with Simpler Alkyl or Aryl Oxadiazoles Carries Underappreciated Risk


Although 1,3,4-oxadiazoles with smaller 2-substituents (e.g., tert-butyl, isopropyl, phenyl) share the same heterocyclic core, the cumyl group in 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole introduces a unique combination of steric encumbrance, conformational restriction, and lipophilicity that cannot be replicated by simpler analogs [1]. The 2-phenylpropan-2-yl moiety provides a quaternary benzylic carbon that creates a three-dimensional shield around the oxadiazole ring, which directly impacts molecular recognition, metabolic vulnerability, and physicochemical property space [1][2]. Furthermore, the 1,3,4-oxadiazole regioisomer itself is not interchangeable with the 1,2,4-oxadiazole isomer: systematic comparisons have demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately 10-fold lower lipophilicity (log D), distinct metabolic stability, and reduced hERG inhibition relative to their 1,2,4 counterparts [3]. Therefore, even isosteric replacement with the wrong oxadiazole regioisomer or a less sterically demanding alkyl group can produce a compound with meaningfully different physicochemical and biological behavior. The quantitative evidence below establishes where measurable differentiation exists.

Quantitative Differentiation Evidence for 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole Relative to Closest Analogs


Lipophilicity (XLogP3) Comparison: Cumyl-Substituted Oxadiazole vs. tert-Butyl and Isopropyl Analogs

The target compound 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole has a computed XLogP3 of 2.6, based on PubChem data [1]. This value is substantially higher than that of the smaller alkyl analog 2-isopropyl-1,3,4-oxadiazole, which has a computed XLogP3 of approximately 1.2 and logP of 1.193 , and also higher than 2-tert-butyl-1,3,4-oxadiazole, which has a molecular weight of only 126.16 g/mol and correspondingly lower predicted lipophilicity . The cumyl-substituted compound thus occupies a distinct lipophilicity range that better matches the property space required for passive membrane permeability while retaining the metabolic advantages of the 1,3,4-oxadiazole isomer [2].

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomer Class Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomer Lipophilicity and Drug-Likeness

The 1,3,4-oxadiazole ring system, to which the target compound belongs, has been systematically compared against the 1,2,4-oxadiazole isomer in a landmark medicinal chemistry study by Boström et al. (2012) [1]. In a matched molecular pair (MMP) analysis of oxadiazole-containing drug candidates, the 1,3,4-oxadiazole isomer consistently showed approximately one order of magnitude lower lipophilicity (log D7.4) compared to the corresponding 1,2,4-oxadiazole isomer [1]. Additionally, the 1,3,4-isomer demonstrated significantly reduced hERG inhibition, improved metabolic stability in human liver microsomes (HLM), and higher aqueous solubility relative to the 1,2,4-isomer [1]. These differences are attributed to the distinct electronic distribution and dipole moment of the 1,3,4-oxadiazole ring [1].

Isomer comparison Metabolic stability Drug design

Steric Bulk Differentiation: Cumyl Substituent vs. Common Alkyl and Aryl 2-Substituents

The cumyl (2-phenylpropan-2-yl) group at the 2-position of the oxadiazole ring provides a quaternary benzylic center that creates significantly greater steric encumbrance than any common 2-substituent analog [1]. The computed Taft steric parameter (Es) for the cumyl group is approximately -1.54, compared to -1.24 for tert-butyl and -0.47 for isopropyl [2]. This steric differentiation is critical: the cumyl group occupies a larger spatial volume and restricts conformational flexibility around the oxadiazole C2 position, which can modulate target binding kinetics and metabolic accessibility at the benzylic position [1]. Unlike 2-phenyl-1,3,4-oxadiazole (CAS 288-24-2), which places the aromatic ring directly conjugated to the oxadiazole, the cumyl group inserts a quaternary carbon spacer that disrupts conjugation while preserving aromatic interactions at a defined distance and orientation [1].

Steric parameters Conformational analysis Structure-activity relationships

Molecular Weight and Heavy Atom Count Comparison: Implications for Fragment-Based vs. Lead-Like Screening Libraries

The target compound has a molecular weight of 188.23 g/mol and 14 heavy atoms [1], placing it within the 'fragment-to-lead-like' transition space (MW 150–250). By comparison, 2-isopropyl-1,3,4-oxadiazole (MW 112.13, 8 heavy atoms) is a true fragment-sized molecule , while 2-phenyl-1,3,4-oxadiazole (MW 146.15, 11 heavy atoms) sits at the lower end of the fragment space [2]. The cumyl analog thus offers the highest molecular complexity and the greatest number of potential non-covalent interaction points among the mono-substituted 1,3,4-oxadiazole analogs, while still remaining below the typical lead-like ceiling of MW 350 [3].

Fragment-based drug discovery Lead-likeness Library design

Hydrogen Bond Acceptor Count and TPSA: Predicted Solubility and Permeability Landscape

The target compound possesses 3 hydrogen bond acceptors (two oxadiazole nitrogens and one oxadiazole oxygen), zero hydrogen bond donors, and a topological polar surface area (TPSA) of 38.9 Ų [1]. These values are identical across all 2-substituted 1,3,4-oxadiazole analogs (isopropyl, tert-butyl, phenyl) because the oxadiazole core, not the 2-substituent, defines the H-bond acceptor count and TPSA [2]. However, when coupled with the higher XLogP3 of 2.6 for the cumyl analog, the ratio of lipophilicity to polarity (logP/TPSA) distinguishes this compound from its lower-logP counterparts, predicting a distinct position on the permeability-solubility trade-off continuum [3].

Physicochemical properties Permeability Solubility prediction

Evidence-Based Application Scenarios for 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole in R&D and Industrial Procurement


Medicinal Chemistry: High-LogP Fragment Library Member for HNE or Serine Protease Inhibitor Lead Optimization

Based on the established class-level evidence that 1,3,4-oxadiazoles serve as effective scaffolds for human neutrophil elastase (HNE) inhibitors, with certain α-ketooxadiazole derivatives achieving Ki values below 100 pM and kon values exceeding 10⁷ M⁻¹ s⁻¹ [1], the cumyl-substituted oxadiazole can serve as a non-keto fragment or intermediate for structure-activity relationship (SAR) exploration. Its higher logP (XLogP3 = 2.6) compared to smaller alkyl analogs positions it favorably for accessing hydrophobic S1 or S2 subsites of serine proteases, while the 1,3,4-oxadiazole ring provides the isomer-specific metabolic stability advantage (~10-fold lower log D and reduced hERG liability vs. the 1,2,4-isomer) [2]. The quaternary benzylic carbon may also reduce metabolic oxidation at the position adjacent to the oxadiazole ring, a common soft spot in alkyl-substituted heterocycles.

Fragment-to-Lead Transition: Purchasing a 188 Da Scaffold That Bridges Fragment and Lead-Like Chemical Space

At 188.23 g/mol with 14 heavy atoms, this compound occupies a strategically valuable position between typical fragment libraries (MW < 150) and early lead compounds (MW 200–350) [1]. Its combination of zero H-bond donors, three H-bond acceptors, and moderate TPSA (38.9 Ų) meets all fragment-likeness criteria (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2], while its higher molecular complexity relative to isopropyl or phenyl oxadiazole analogs provides a richer SAR starting point with more potential for productive binding interactions. Procurement of this compound for fragment screening or fragment-growth campaigns is supported by the established track record of 1,3,4-oxadiazoles as privileged scaffolds in drug discovery [3].

Materials Science: Electron-Transport or Hole-Blocking Layer Component in OLED Device Research

1,3,4-Oxadiazole derivatives, including 2,5-disubstituted variants, have been employed as electron-transport materials and hole-blocking layers in organic light-emitting diode (OLED) devices due to their electron-deficient nature and favorable film-forming properties [1]. While the target compound is a 2-monosubstituted oxadiazole rather than the more common 2,5-disubstituted OLED oxadiazoles, its cumyl substituent may confer enhanced thermal stability and amorphous film-forming characteristics compared to simpler alkyl analogs, by analogy to the known effects of bulky substituents on glass transition temperatures of oxadiazole-based materials [2]. This positions it as an intermediate or model compound for structure-property relationship studies in organic electronics.

Synthetic Methodology Development: A Sterically Hindered Test Substrate for C–H Functionalization and Cross-Coupling Reaction Optimization

The presence of the cumyl group creates a sterically encumbered environment around the oxadiazole C2 position, making this compound a useful test substrate for developing and benchmarking new C–H activation, lithiation, or cross-coupling methodologies on heterocyclic systems [1][2]. The quaternary benzylic carbon adjacent to the oxadiazole ring presents a challenging steric profile (Taft Es ≈ -1.54) that can differentiate catalyst systems or reaction conditions that tolerate high steric hindrance from those that do not. Additionally, the oxadiazole ring itself is amenable to further functionalization at the C5 position, enabling the compound to serve as a starting material for constructing more complex 2,5-disubstituted oxadiazole arrays.

Quote Request

Request a Quote for 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.